molecular formula C7H16O B1595699 2,3,3-Trimethyl-2-butanol CAS No. 594-83-2

2,3,3-Trimethyl-2-butanol

Cat. No. B1595699
CAS RN: 594-83-2
M. Wt: 116.2 g/mol
InChI Key: OKXVARYIKDXAEO-UHFFFAOYSA-N
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Description

2,3,3-Trimethyl-2-butanol is a chemical compound with the molecular formula C7H16O . It has an average mass of 116.201 Da and a monoisotopic mass of 116.120117 Da . It is also known by other names such as 2,3,3-trimethylbutan-2-ol and 2-Butanol, 2,3,3-trimethyl- .


Molecular Structure Analysis

The molecular structure of 2,3,3-Trimethyl-2-butanol can be represented by the InChI code 1S/C7H16O/c1-6(2,3)7(4,5)8/h8H,1-5H3 . This indicates that the molecule consists of 7 carbon atoms, 16 hydrogen atoms, and 1 oxygen atom .


Physical And Chemical Properties Analysis

2,3,3-Trimethyl-2-butanol has a density of 0.8±0.1 g/cm3, a boiling point of 131.5±0.0 °C at 760 mmHg, and a vapour pressure of 4.1±0.5 mmHg at 25°C . It also has an enthalpy of vaporization of 43.0±6.0 kJ/mol and a flash point of 33.6±8.6 °C . The index of refraction is 1.421 .

Scientific Research Applications

Chemical Reactions and Properties

  • Rearrangements in Carbonium-ion Type Reactions: 2,3,3-trimethyl-2-butanol undergoes specific reactions when treated with concentrated hydrochloric acid and zinc chloride, indicating its potential in studying carbonium-ion type reactions (Roberts & Yancey, 1955).
  • Solubility and Thermodynamic Stability: Research on polymorphs of similar compounds, such as 2,3,5-trimethyl-1,4-diacetoxybenzene, provides insights into the solubility and thermodynamic properties which can be relevant for 2,3,3-trimethyl-2-butanol (Yang et al., 2013).

Biofuel and Industrial Applications

  • Fermentative Butanol Production: 2,3,3-trimethyl-2-butanol could potentially be involved in fermentative processes for butanol production, a biofuel with various industrial applications (Lee et al., 2008).
  • Viscosities in Binary Mixtures for Biofuels: Its analog, 2-butanol, when mixed with hydrocarbons, shows specific viscosity characteristics, essential for biofuel applications (Zambrano et al., 2018).
  • Combustion Kinetics for Biofuels: The combustion properties of butanol isomers, including those similar to 2,3,3-trimethyl-2-butanol, have been studied for their use as bio-derived fuels (Sarathy et al., 2012).

Pharmaceutical and Cosmetic Applications

  • Synthesis of Flavor Compounds: The reaction of related compounds with ammonium sulfide produces various flavor compounds, highlighting its potential in flavor and fragrance industries (Xi et al., 1999).

Chemical Synthesis and Catalysis

  • Shape-Selective Synthesis: Research indicates potential for shape-selective synthesis in chemical processes, particularly in catalyst development (Srinivas et al., 2002).
  • Polymer Production and Modification: Studies on related compounds, like butanol, suggest potential uses in the synthesis and modification of polymers (Moss et al., 2008).

Renewable Energy and Green Chemistry

  • Renewable Gasoline and Solvents: Compounds like 2,3-Butanediol, closely related to 2,3,3-trimethyl-2-butanol, can be converted into sustainable gasoline components and solvents (Harvey et al., 2016).
  • Bio-Based Solvents and Gasoline Components: Research into renewable compounds, including those structurally related to 2,3,3-trimethyl-2-butanol, is essential for developing green solvents and fuel additives (Samoilov et al., 2020).

Safety And Hazards

2,3,3-Trimethyl-2-butanol should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . Remove all sources of ignition and evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .

properties

IUPAC Name

2,3,3-trimethylbutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O/c1-6(2,3)7(4,5)8/h8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKXVARYIKDXAEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40208129
Record name 2-Butanol, 2,3,3-trimethyl- (8CI)(9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40208129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,3-Trimethyl-2-butanol

CAS RN

594-83-2
Record name 2,3,3-Trimethyl-2-butanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594832
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, pentamethyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227929
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Butanol, 2,3,3-trimethyl- (8CI)(9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40208129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Butanol, 2,3,3-trimethyl-
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,3,3-TRIMETHYL-2-BUTANOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
98
Citations
RC HUSTON, WT BARRETT - The Journal of Organic Chemistry, 1946 - ACS Publications
The prediction of the course of aluminum chloride induced reactions is diffi-cult because of the varied reactivity of this substance with most organic com-pounds. The first report of this …
Number of citations: 8 pubs.acs.org
JD Roberts, JA Yancey - Journal of the American Chemical …, 1955 - ACS Publications
Treatment of 2, 3, 3-trimethyl-2-butanol-l-C14 with concentrated hydrochloric acid and zinc chloride (Lucas reagent) yielded 2-chloro-2, 3, 3-trimethylbutane with the C14 distributed …
Number of citations: 19 pubs.acs.org
JF Bunnett, DL Eck - The Journal of Organic Chemistry, 1971 - ACS Publications
Reactions of 2-chloro-2, 3, 3-trimethylbutane (la) in CHsOH to form 2, 3, 3-trimethyl-l-butene (2) and 2, 3, 3-trimethyl-2-butyl methylether (3) are accelerated by added electrolytesin the …
Number of citations: 18 pubs.acs.org
RC HUSTON, HLVAN DYKE - The Journal of Organic Chemistry, 1953 - ACS Publications
The yield of 2, 3-dimethylbutane was small. This type of reduction is in general more pronounced with alcohols in which there is no methyl branching on the carbon adjacent to the …
Number of citations: 8 pubs.acs.org
AW GARNER - 1975 - search.proquest.com
DIAZENE THERMOLYSIS: STERIC ACCELERATION, MECHANISM, AND SUBSTITUENT EFFECTS. DIAZENE THERMOLYSIS: STERIC ACCELERATION, MECHANISM, AND …
Number of citations: 2 search.proquest.com
D Sänger, C Von Sonntag - Tetrahedron, 1970 - Elsevier
The UV photolysis (λ = 185 nm) of liquid t-butanol has been studied. The products have been identified and their quantum yields measured. The products (initial quantum yields) are: …
Number of citations: 24 www.sciencedirect.com
I Martin, G Chuchani, I Avila, A Rotinov… - The Journal of Physical …, 1980 - ACS Publications
Three 2-substituted-2-propyl acetates undergo a homogeneous, first-order, unimolecular elimination in the gas phase at temperatures from 230 to 340 C and pressures from 56 to 210 …
Number of citations: 9 pubs.acs.org
CN Pillai, H Pines - Journal of the American Chemical Society, 1961 - ACS Publications
The dehydration of several aliphatic alcohols over weakly acidic alumina catalysts were studied. It was found that the dehydration of neopentyl-type alcohols is usually accompanied by …
Number of citations: 25 pubs.acs.org
LH Hall, LB Kier - Journal of Chemical Information and Computer …, 1995 - ACS Publications
The electrotopological state formalism is developed further in conjunction with atom classification. The classification scheme is based on the characteristics of hydride groups:(1) atomic …
Number of citations: 874 pubs.acs.org
JT McFarland - 1969 - thesis.library.caltech.edu
Part I. The pmr spectrum of 1,2-dimethylnorbornyl cation indicates that the Wagner-Meerwein rearrangement is rapid on the nmr time scale at -100 C. Furthermore the protons at C-6 are …
Number of citations: 3 thesis.library.caltech.edu

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